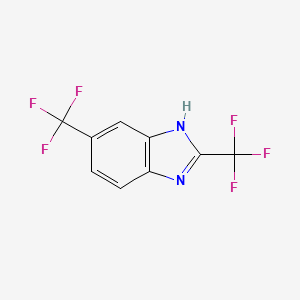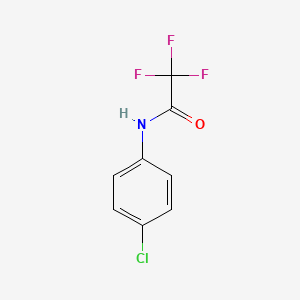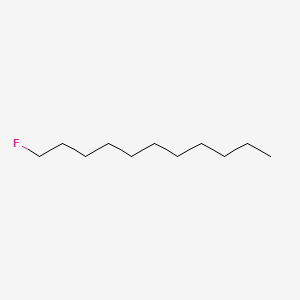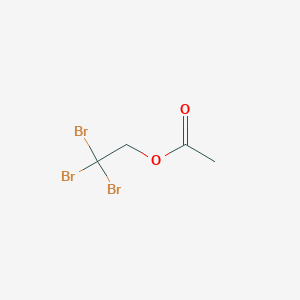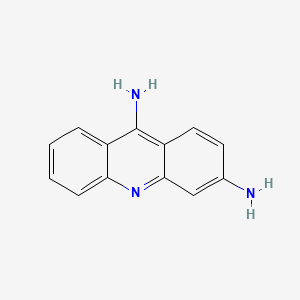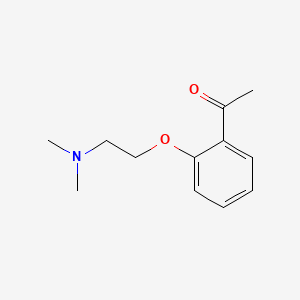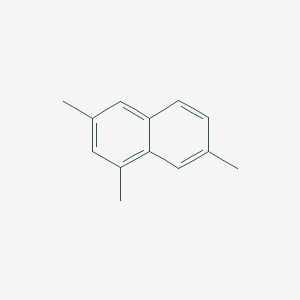![molecular formula C39H72O7 B1619047 Bis[(R)-12-hydroxyoleic] acid, diester with glycerol CAS No. 27902-24-5](/img/structure/B1619047.png)
Bis[(R)-12-hydroxyoleic] acid, diester with glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[®-12-hydroxyoleic] acid, diester with glycerol: is a compound that belongs to the class of diesters. It is formed by the esterification of glycerol with two molecules of ®-12-hydroxyoleic acid. This compound is known for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[®-12-hydroxyoleic] acid, diester with glycerol typically involves the esterification of glycerol with ®-12-hydroxyoleic acid. The reaction is usually catalyzed by acidic or basic catalysts to enhance the reaction rate and yield. Commonly used catalysts include sulfuric acid, p-toluenesulfonic acid, or sodium hydroxide. The reaction is carried out under reflux conditions to remove the water formed during the esterification process, thereby driving the reaction to completion.
Industrial Production Methods
In industrial settings, the production of Bis[®-12-hydroxyoleic] acid, diester with glycerol is scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of heterogeneous catalysts, such as ion-exchange resins, is also common in industrial processes to facilitate catalyst recovery and reuse. The final product is purified through distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis[®-12-hydroxyoleic] acid, diester with glycerol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Bis[®-12-hydroxyoleic] acid, diester with glycerol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the formulation of lubricants, plasticizers, and surfactants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Bis[®-12-hydroxyoleic] acid, diester with glycerol involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s behavior in biological systems. These interactions can modulate enzyme activity, receptor binding, and membrane permeability, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Bis[®-12-hydroxystearic] acid, diester with glycerol
- Bis[®-12-hydroxyelaidic] acid, diester with glycerol
- Bis[®-12-hydroxyoleic] acid, monoester with glycerol
Uniqueness
Bis[®-12-hydroxyoleic] acid, diester with glycerol is unique due to its specific stereochemistry and the presence of hydroxyl groups, which impart distinct physical and chemical properties. Compared to similar compounds, it exhibits different reactivity and solubility profiles, making it suitable for specialized applications in various fields.
Properties
CAS No. |
27902-24-5 |
|---|---|
Molecular Formula |
C39H72O7 |
Molecular Weight |
653.0 g/mol |
IUPAC Name |
[2-hydroxy-3-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxypropyl] (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C39H72O7/c1-3-5-7-21-27-35(40)29-23-17-13-9-11-15-19-25-31-38(43)45-33-37(42)34-46-39(44)32-26-20-16-12-10-14-18-24-30-36(41)28-22-8-6-4-2/h17-18,23-24,35-37,40-42H,3-16,19-22,25-34H2,1-2H3/b23-17-,24-18-/t35-,36-/m1/s1 |
InChI Key |
SUEGNWDYVDUYBZ-YNKKZALPSA-N |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)O)O |
Isomeric SMILES |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)O)O |
Key on ui other cas no. |
27902-24-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


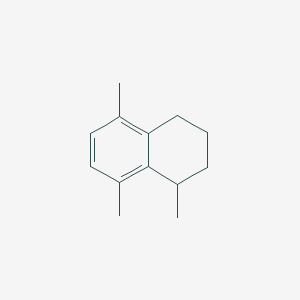
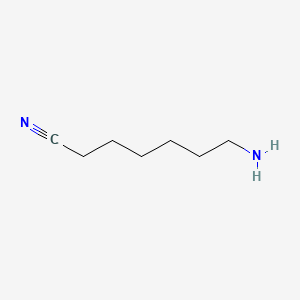
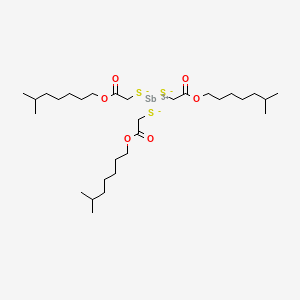
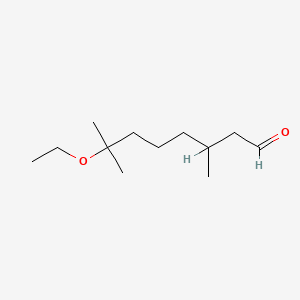
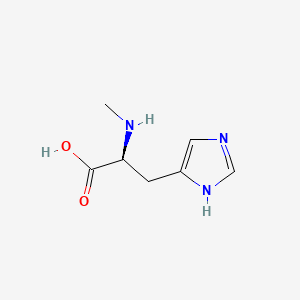
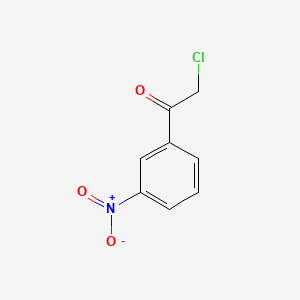
![3,9-Dimethylbenz[a]anthracene](/img/structure/B1618978.png)
